Unii-BF2MP4paz5

Übersicht

Beschreibung

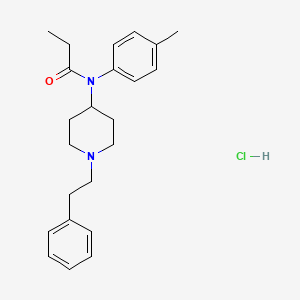

para-Methylfentanyl (hydrochloride): is a synthetic opioid analgesic and a potent analog of fentanyl. It is categorized as a Schedule I compound in the United States due to its high potential for abuse and lack of accepted medical use . The compound is known for its antinociceptive activity, meaning it can block the detection of a painful or injurious stimulus by sensory neurons .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of para-Methylfentanyl (hydrochloride) typically involves the reaction of N-phenethyl-4-piperidone with aniline derivatives under specific conditions. The process includes several steps such as acylation, reduction, and purification to obtain the final product .

Industrial Production Methods: Industrial production methods for para-Methylfentanyl (hydrochloride) are not widely documented due to its classification as a controlled substance. the general approach involves large-scale chemical synthesis under controlled conditions to ensure purity and consistency .

Analyse Chemischer Reaktionen

Arten von Reaktionen: para-Methylfentanyl (Hydrochlorid) unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff, häufig unter Verwendung von Oxidationsmitteln.

Reduktion: Die Verbindung kann durch Zugabe von Wasserstoff oder Entfernung von Sauerstoff reduziert werden, typischerweise unter Verwendung von Reduktionsmitteln.

Substitution: Dies beinhaltet die Ersetzung einer funktionellen Gruppe durch eine andere, häufig unter Verwendung von Nukleophilen oder Elektrophilen.

Häufige Reagenzien und Bedingungen:

Oxidationsmittel: Kaliumpermanganat, Wasserstoffperoxid.

Reduktionsmittel: Lithiumaluminiumhydrid, Natriumborhydrid.

Substitutionsreagenzien: Halogene, Alkylierungsmittel.

Hauptsächlich gebildete Produkte: Die hauptsächlich gebildeten Produkte dieser Reaktionen hängen von den spezifischen Bedingungen und verwendeten Reagenzien ab. Zum Beispiel kann die Oxidation Ketone oder Carbonsäuren ergeben, während die Reduktion Alkohole oder Amine erzeugen kann .

Wissenschaftliche Forschungsanwendungen

Chemie: In der Chemie wird para-Methylfentanyl (Hydrochlorid) als analytischer Referenzstandard für die Massenspektrometrie und andere analytische Verfahren verwendet .

Biologie: In der biologischen Forschung wird es auf seine Wechselwirkungen mit Opioidrezeptoren und seine Auswirkungen auf zelluläre Signalwege untersucht .

Medizin: Obwohl es aufgrund seines hohen Suchtpotenzials nicht klinisch verwendet wird, wird para-Methylfentanyl (Hydrochlorid) auf seine pharmakologischen Eigenschaften und potenziellen therapeutischen Anwendungen untersucht .

Industrie: In der Industrie wird es in der forensischen Chemie und Toxikologie zur Detektion und Analyse von Fentanyl-Analoga verwendet .

Wirkmechanismus

para-Methylfentanyl (Hydrochlorid) entfaltet seine Wirkung, indem es an μ-Opioidrezeptoren (MORs) im zentralen Nervensystem bindet und diese aktiviert. Diese Bindung hemmt die Freisetzung von nozizeptiven Neurotransmittern wie Substanz P, GABA, Dopamin, Acetylcholin und Noradrenalin . Die Verbindung hemmt auch die Freisetzung von Vasopressin, Somatostatin, Insulin und Glukagon . Die analgetische Wirkung beruht hauptsächlich auf seiner hohen Affinität für Opioidrezeptoren und seiner Fähigkeit, die Adenylatcyclase zu hemmen und so den intrazellulären cAMP-Spiegel zu senken .

Wissenschaftliche Forschungsanwendungen

Chemistry: In chemistry, para-Methylfentanyl (hydrochloride) is used as an analytical reference standard for mass spectrometry and other analytical techniques .

Biology: In biological research, it is studied for its interactions with opioid receptors and its effects on cellular signaling pathways .

Medicine: Although not used clinically due to its high abuse potential, para-Methylfentanyl (hydrochloride) is studied for its pharmacological properties and potential therapeutic applications .

Industry: In the industry, it is used in forensic chemistry and toxicology for the detection and analysis of fentanyl analogs .

Wirkmechanismus

para-Methylfentanyl (hydrochloride) exerts its effects by binding to and activating μ-opioid receptors (MORs) in the central nervous system. This binding inhibits the release of nociceptive neurotransmitters such as substance P, GABA, dopamine, acetylcholine, and noradrenaline . The compound also inhibits the release of vasopressin, somatostatin, insulin, and glucagon . The analgesic activity is primarily due to its high affinity for opioid receptors and its ability to inhibit adenylate cyclase, reducing intracellular cAMP levels .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

Fentanyl: Die Stammverbindung, bekannt für ihre hohe Potenz und ihren schnellen Wirkungseintritt.

3-Methylfentanyl: Ein Analogon mit ähnlichen pharmakodynamischen Wirkungen, aber deutlich höherer Potenz.

4-Fluorofentanyl: Ein weiteres Analogon mit strukturellen Ähnlichkeiten und vergleichbaren pharmakologischen Eigenschaften.

Einzigartigkeit: para-Methylfentanyl (Hydrochlorid) ist einzigartig aufgrund seines spezifischen Substitutionsschemas am Phenylring, das ihm besondere pharmakologische Eigenschaften verleiht. Seine hohe Potenz und spezifischen Rezeptorinteraktionen machen es trotz seines Suchtpotenzials zu einer wertvollen Verbindung für die Forschung .

Eigenschaften

IUPAC Name |

N-(4-methylphenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30N2O.ClH/c1-3-23(26)25(21-11-9-19(2)10-12-21)22-14-17-24(18-15-22)16-13-20-7-5-4-6-8-20;/h4-12,22H,3,13-18H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWRJKLRTWCHCKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N(C1CCN(CC1)CCC2=CC=CC=C2)C3=CC=C(C=C3)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H31ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601036725 | |

| Record name | p-Tolylfentanyl hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601036725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

387.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1807-12-1 | |

| Record name | p-Tolylfentanyl hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001807121 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Tolylfentanyl hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601036725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | P-TOLYLFENTANYL HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BF2MP4PAZ5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-hydroxy-N-[1-(3-phenylpropanoyl)pyrrolidin-3-yl]cyclopentane-1-carboxamide](/img/structure/B1653259.png)

![N-[3-(2-bromo-4,6-difluorophenoxy)propyl]acetamide](/img/structure/B1653261.png)

![2-{[(2-Ethoxyethyl)sulfanyl]methyl}-5-nitro-1,3-benzoxazole](/img/structure/B1653264.png)

![4-[5-(Furan-2-yl)-1,2,4-oxadiazol-3-yl]morpholine](/img/structure/B1653267.png)

![Ethyl 3-{[(2,6-dimethylmorpholin-4-yl)sulfonyl]amino}-2-hydroxy-2-methylpropanoate](/img/structure/B1653268.png)

![2-methyl-5-{1-[(1-phenyl-1H-1,2,4-triazol-3-yl)methyl]pyrrolidin-2-yl}-1,3,4-oxadiazole](/img/structure/B1653269.png)

![1-[(2,5-Dimethoxyphenyl)methyl]-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile](/img/structure/B1653272.png)

sulfamoyl}[(1-propyl-1H-pyrrol-3-yl)methyl]amine](/img/structure/B1653273.png)

![N-(2-cyclohexylethyl)-N,3-dimethyl-[1,2]oxazolo[5,4-b]pyridine-5-sulfonamide](/img/structure/B1653275.png)

![5-methyl-3-[3-(1-methyl-1H-pyrrol-2-yl)morpholine-4-carbonyl]-1H-indazole](/img/structure/B1653276.png)

![3-Methoxy-1-[(5-methylthiophen-2-yl)methyl]-1-(propan-2-yl)urea](/img/structure/B1653277.png)